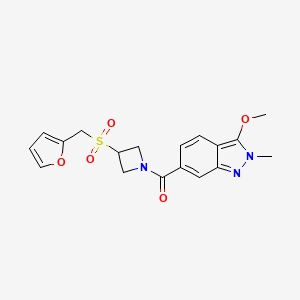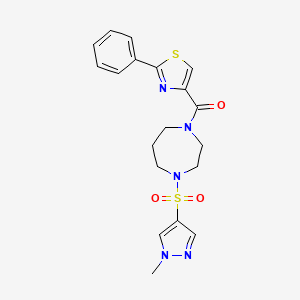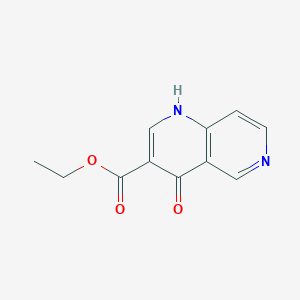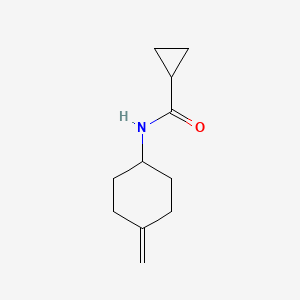![molecular formula C18H20N4O3S B2483900 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2415585-48-5](/img/structure/B2483900.png)
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached via an ether linkage using a suitable pyridazinyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, bases, and acids depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Methylpyridazin-3-yl)oxy]aniline
- {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine
- Ethyl 4-(6-Methylpyridazin-3-yl)oxybenzoate
Uniqueness
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its benzothiazole core, combined with the piperidine and pyridazinyl groups, provides a distinct chemical structure that can interact with various biological targets and exhibit unique properties.
Properties
IUPAC Name |
3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-6-7-17(20-19-13)25-12-14-8-10-22(11-9-14)18-15-4-2-3-5-16(15)26(23,24)21-18/h2-7,14H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIBIKFLKKNYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine](/img/structure/B2483821.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2483822.png)
![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2483827.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)

![1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2483831.png)

![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)



